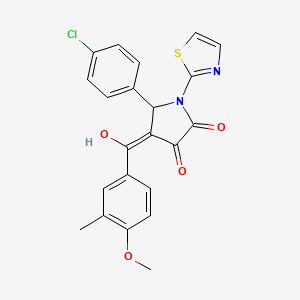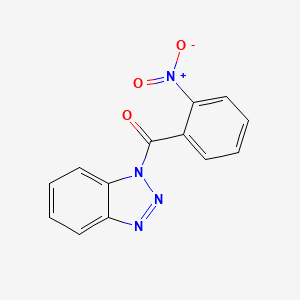![molecular formula C19H21N5O2 B5366124 6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5366124.png)
6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as JNJ-26481585, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated histones and regulate gene expression. JNJ-26481585 has been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.
作用机制
6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated histones and regulate gene expression. This compound binds to the acetyl-lysine recognition pocket of BET proteins and prevents them from binding to acetylated histones. This results in the downregulation of oncogenes and inflammatory genes, leading to the inhibition of cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has been extensively studied in preclinical models and has shown promising results in various disease models. However, there are also limitations to using this compound in lab experiments. It is a potent inhibitor that can have off-target effects, and its mechanism of action is not fully understood. It also has limited solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for the study of 6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of research is the development of more potent and selective BET inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound in cancer and inflammation. This compound has also shown potential as a therapeutic agent in neurodegenerative diseases, and further studies are needed to explore its efficacy in these diseases. Finally, the combination of this compound with other therapeutic agents is an area of research that could lead to improved outcomes in cancer and inflammation.
合成方法
6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one with aniline followed by N-acylation with piperidine-3-carboxylic acid. The final step involves the carbonylation of the piperidine nitrogen with phosgene to yield this compound.
科学研究应用
6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied in preclinical models and has shown promising results in various disease models. In cancer, this compound has been shown to inhibit the growth of multiple myeloma, acute myeloid leukemia, and other solid tumors. In inflammation, this compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma. This compound has also been studied in neurodegenerative diseases and has shown potential as a therapeutic agent in Alzheimer's disease and Huntington's disease.
属性
IUPAC Name |
6-(3-anilinopiperidine-1-carbonyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-10-17-20-11-16(19(26)24(17)22-13)18(25)23-9-5-8-15(12-23)21-14-6-3-2-4-7-14/h2-4,6-7,10-11,15,21-22H,5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEVSTLCBCFISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=O)N2N1)C(=O)N3CCCC(C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5366066.png)
![N-(5-hydroxypentyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366075.png)

![2-[2-(3-methoxyphenyl)vinyl]-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5366083.png)
![[5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5366089.png)
![7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5366100.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5366102.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5366110.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5366114.png)
![5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole](/img/structure/B5366115.png)
![6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366121.png)